N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-4-22-14-8-6-5-7-13(14)17(21)20-18-19-15-11(2)9-10-12(3)16(15)23-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOLHURNXBDUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethylthio Group: The ethylthio group can be introduced by reacting the benzothiazole derivative with an ethylthiolating agent, such as ethylthiol or ethylthiol chloride, under basic conditions.
Formation of the Benzamide Moiety: The final step involves the reaction of the substituted benzothiazole with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzamide moiety to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, and low temperatures.
Substitution: Amines, thiols, polar aprotic solvents, and mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Anticancer Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has shown promising anticancer properties. Molecular docking studies indicate that it can effectively bind to various enzymes and receptors involved in cancer progression. This binding capability suggests potential as a therapeutic agent against cancers such as breast cancer and lung cancer.
Case Study Example :
A study involving similar benzothiazole derivatives revealed significant anti-proliferation effects against breast cancer cell lines (MCF-7 and SK-BR-3) using cell viability assays. The compounds demonstrated selective inhibition of cancer cells while sparing healthy cells, indicating a favorable therapeutic profile .
Antimicrobial Activity
Compounds related to this compound have exhibited antibacterial properties against various pathogens. The benzothiazole structure is known for its broad-spectrum antimicrobial activity.
Comparative Analysis Table :
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzothiazole | Contains sulfur and nitrogen in a five-membered ring | Known for broad biological activity |
| 2-Aminobenzothiazole | Amino group at position 2 | Precursor for various derivatives |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole ring with thioacetamide substitutions | Strong anticancer activity against specific cell lines |
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in key biological processes, such as kinases or proteases.
Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as G-protein-coupled receptors or ion channels.
Interacting with DNA/RNA: The compound can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Substituent Effects on Benzothiazole Derivatives
Key structural analogs and their substituent-driven properties are summarized below:
Key Observations :
- Substituent Position : The 4,7-dimethyl groups on the benzothiazole in the target compound may enhance metabolic stability compared to 6-substituted analogs (e.g., 7q, 7s) .
- Electronic Effects : The ethylthio group in the target compound introduces moderate electron-withdrawing effects, contrasting with electron-donating groups (e.g., methoxy in 7q–7t) that may alter binding affinities .
Physicochemical and Pharmacokinetic Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 7t () exhibit high melting points (237.7–239.1°C) due to strong intermolecular H-bonding, a feature likely shared by the target compound .
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Compound Overview
This compound features a benzothiazole moiety, which is recognized for its diverse pharmacological properties. The compound's structure includes methyl groups at the 4 and 7 positions of the benzothiazole ring, enhancing its chemical reactivity and biological efficacy. Its unique combination of functional groups positions it as a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
- Ethylthio Substitution : The ethylthio group is introduced via nucleophilic substitution using ethylthiol.
- Amide Bond Formation : The benzamide group is attached through an amide coupling reaction with appropriate benzoyl chlorides.
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have demonstrated that compounds structurally similar to this compound can inhibit the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Inhibition of AKT/ERK pathways |
| B7 | A549 | 1.5 | Induction of apoptosis |
| This compound | A431/A549 | TBD | TBD |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In studies assessing inflammatory cytokines like IL-6 and TNF-α in macrophage cell lines (RAW264.7), benzothiazole derivatives showed a capacity to reduce the expression levels of these markers significantly . This suggests a dual action mechanism where the compound could potentially serve both as an anticancer and anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Molecular docking studies indicate that this compound can bind effectively to various enzymes involved in cancer progression and inflammation.
- Cell Cycle Modulation : Flow cytometry analyses have shown that treatment with this compound leads to alterations in the cell cycle phases in cancer cells, promoting apoptosis and inhibiting migration .
Case Studies
A notable study explored the synthesis and biological evaluation of several benzothiazole derivatives, including this compound. The study highlighted its promising activity against multiple cancer cell lines and its potential for further development as a dual-action therapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via acylation of 4,7-dimethylbenzo[d]thiazol-2-amine with 2-(ethylthio)benzoyl chloride in pyridine under ambient conditions . For similar thiazole derivatives, solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5·MeSO3H) has been employed to minimize side reactions and improve efficiency, achieving yields >75% . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650–1680 cm⁻¹) and thioether (C-S stretch ~650–700 cm⁻¹) groups .
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.0 ppm), methyl groups on the benzothiazole (δ 2.5–3.0 ppm), and ethylthio protons (δ 1.3–1.5 ppm for CH3, δ 3.0–3.5 ppm for SCH2) .
- X-ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming dimers) and confirm planarity between the benzothiazole and benzamide moieties .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screening should focus on antimicrobial (e.g., MIC assays against E. coli and S. aureus) or anticancer activity (MTT assays on cancer cell lines like MCF-7 or HeLa) . For anti-inflammatory potential, COX-2 inhibition assays using ELISA kits are recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with therapeutic targets like PFOR enzyme or COX-2?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to PFOR (PDB: 1Y9H), focusing on the amide anion’s role in inhibiting the enzyme’s active site .
- QSAR Studies : Correlate substituent effects (e.g., methyl/ethyl groups) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to identify critical binding residues .
Q. How to resolve contradictions in reported biological activity across studies (e.g., variable IC50 values)?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to assess if differences arise from compound degradation .
- Structural Analog Comparison : Synthesize analogs (e.g., replacing ethylthio with methoxy) to isolate substituent effects .
Q. What strategies elucidate the structure-activity relationship (SAR) for this compound’s derivatives?
- Methodological Answer :
- Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., halogens at benzothiazole positions) and test against a panel of kinases .
- Crystallographic Analysis : Compare hydrogen-bonding patterns (e.g., N–H⋯F vs. N–H⋯O) to correlate with solubility or potency .
- Electrophilic Substitution : Introduce nitro or cyano groups via regioselective reactions (e.g., HNO3/H2SO4 nitration) to probe electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
